molecular formula C10H11N B12956323 5-Cyclopropyl-2-vinylpyridine

5-Cyclopropyl-2-vinylpyridine

Katalognummer: B12956323
Molekulargewicht: 145.20 g/mol
InChI-Schlüssel: QWKSIKPTWYYOHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-2-vinylpyridine is an organic compound that belongs to the class of vinylpyridines This compound is characterized by the presence of a cyclopropyl group attached to the fifth position of the pyridine ring and a vinyl group at the second position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-2-vinylpyridine can be achieved through various methods. One common approach involves the reaction of 2-vinylpyridine with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

Analyse Chemischer Reaktionen

Types of Reactions: 5-Cyclopropyl-2-vinylpyridine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The cyclopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of cyclopropyl-2-pyridinecarboxylic acid.

    Reduction: Formation of 5-cyclopropyl-2-vinylpiperidine.

    Substitution: Formation of various substituted pyridines depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

5-Cyclopropyl-2-vinylpyridine has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers with unique properties.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 5-Cyclopropyl-2-vinylpyridine involves its interaction with specific molecular targets. The vinyl group allows for polymerization reactions, while the pyridine ring can engage in coordination with metal ions. These interactions can lead to the formation of complex structures with unique properties. The cyclopropyl group may also influence the compound’s reactivity and stability.

Vergleich Mit ähnlichen Verbindungen

    2-Vinylpyridine: Lacks the cyclopropyl group, making it less sterically hindered.

    4-Vinylpyridine: The vinyl group is attached to the fourth position, leading to different reactivity.

    2-Cyclopropylpyridine: Lacks the vinyl group, affecting its polymerization potential.

Uniqueness: 5-Cyclopropyl-2-vinylpyridine is unique due to the presence of both the cyclopropyl and vinyl groups, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Eigenschaften

Molekularformel

C10H11N

Molekulargewicht

145.20 g/mol

IUPAC-Name

5-cyclopropyl-2-ethenylpyridine

InChI

InChI=1S/C10H11N/c1-2-10-6-5-9(7-11-10)8-3-4-8/h2,5-8H,1,3-4H2

InChI-Schlüssel

QWKSIKPTWYYOHX-UHFFFAOYSA-N

Kanonische SMILES

C=CC1=NC=C(C=C1)C2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.